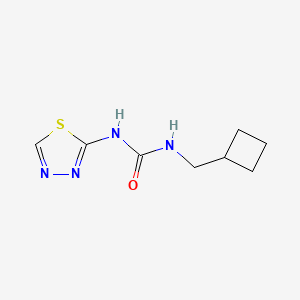
1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea is a chemical compound that belongs to the class of urea derivatives. This compound has attracted the attention of many researchers due to its potential application in the field of medicinal chemistry. The aim of
Mécanisme D'action
The mechanism of action of 1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines in the body, which can help to alleviate inflammation. It has also been found to induce apoptosis in cancer cells, which can lead to the death of these cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea in lab experiments is that it exhibits potent biological activity at relatively low concentrations. This means that researchers can use smaller amounts of the compound in their experiments, which can help to reduce costs. However, one of the limitations of using this compound is that it can be difficult to obtain in large quantities, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on 1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea. One area of research could focus on improving the synthesis method to make the compound more readily available for use in lab experiments. Another area of research could focus on exploring the potential of this compound as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Additionally, researchers could investigate the mechanism of action of this compound in more detail to gain a better understanding of how it exerts its biological activity.
Conclusion
In conclusion, 1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea is a promising compound with potential applications in the field of medicinal chemistry. The compound exhibits a wide range of biological activities and has been found to possess potent anticancer, anti-inflammatory, and antimicrobial properties. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea can be achieved through different methods. One of the most common methods is the reaction of cyclobutylmethyl isocyanate with 1,3,4-thiadiazol-2-amine in the presence of a catalyst. This method yields a high purity of the compound and is relatively simple to carry out.
Applications De Recherche Scientifique
1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea has been extensively studied for its potential application in the field of medicinal chemistry. The compound has been shown to possess a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial activities. It has also been found to exhibit potent anticancer activity against various cancer cell lines.
Propriétés
IUPAC Name |
1-(cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c13-7(9-4-6-2-1-3-6)11-8-12-10-5-14-8/h5-6H,1-4H2,(H2,9,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFFHMVWYNLZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7511275.png)
![N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511302.png)
![3-Ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7511303.png)
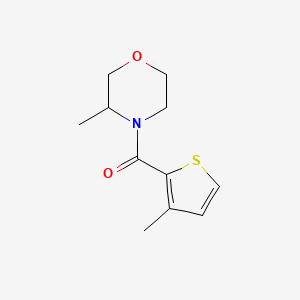
![N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511320.png)
![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7511328.png)
![3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511332.png)
![N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511335.png)
![N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511336.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511337.png)
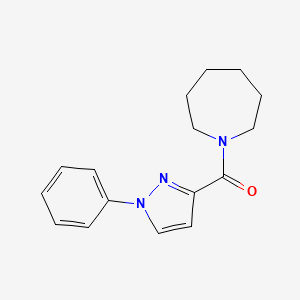
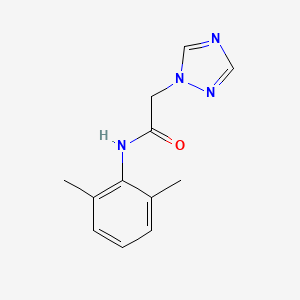
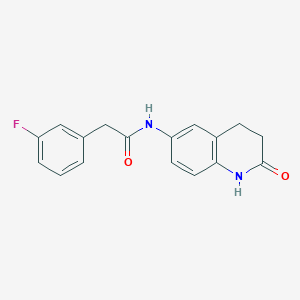
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7511369.png)